molecular formula C18H17N3O4 B5660627 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B5660627
M. Wt: 339.3 g/mol
InChI Key: GFKRLVIWLWPUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound that features a furan ring, a pyridazinone core, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone core can produce dihydropyridazinones.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(benzyl)acetamide: Similar structure but lacks the methoxy group.

    2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorobenzyl)acetamide: Contains a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxybenzyl group in 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide provides unique chemical properties, such as increased solubility and enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-15-6-3-2-5-13(15)11-19-17(22)12-21-18(23)9-8-14(20-21)16-7-4-10-25-16/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRLVIWLWPUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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